molecular formula C16H9N5O4S B1180322 MMTREXUSAIZRIT-UHFFFAOYSA-N

MMTREXUSAIZRIT-UHFFFAOYSA-N

Cat. No.: B1180322
M. Wt: 367.339
InChI Key: MMTREXUSAIZRIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound corresponding to the InChIKey MMTREXUSAIZRIT-UHFFFAOYSA-N is methotrexate (C₂₀H₂₂N₈O₅), a well-characterized antifolate and chemotherapeutic agent. Methotrexate is a mixture of 4-amino-10-methylfolic acid and structurally related derivatives, with a minimum purity of 98.0% and maximum of 102.0% on an anhydrous basis . It functions as a competitive inhibitor of dihydrofolate reductase (DHFR), disrupting folate metabolism and DNA synthesis. Clinically, it is used to treat malignancies (e.g., leukemia, lymphoma), autoimmune diseases (e.g., rheumatoid arthritis), and ectopic pregnancies.

Key physicochemical properties:

  • Molecular weight: 454.44 g/mol
  • UV absorption: λₘₐₓ at 302 nm in 0.1 N HCl (10 µg/mL solution)
  • Infrared (IR) profile: Characteristic peaks for amine, carboxylate, and methyl groups confirm its structure .

Properties

Molecular Formula

C16H9N5O4S

Molecular Weight

367.339

InChI

InChI=1S/C16H9N5O4S/c1-8-9-4-2-3-5-10(9)25-13(8)14-17-18-16-20(14)19-15(26-16)11-6-7-12(24-11)21(22)23/h2-7H,1H3

InChI Key

MMTREXUSAIZRIT-UHFFFAOYSA-N

SMILES

CC1=C(OC2=CC=CC=C12)C3=NN=C4N3N=C(S4)C5=CC=C(O5)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Methotrexate belongs to the antifolate class, which includes compounds targeting folate-dependent enzymes. Below is a comparative analysis with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Structure Molecular Target Key Differences from Methotrexate Clinical Applications
Methotrexate 4-amino-10-methylfolic acid DHFR Cancer, autoimmune diseases
Aminopterin 4-amino-folic acid DHFR Lacks methyl group at N10; higher toxicity Largely obsolete (historical)
Pemetrexed Pyrrolopyrimidine core DHFR, thymidylate synthase Polyglutamated; targets multiple enzymes Mesothelioma, NSCLC
Raltitrexed Quinazoline derivative Thymidylate synthase Bypasses DHFR inhibition Colorectal cancer
Trimethoprim Dihydrofolate analog Bacterial DHFR Selective for prokaryotic enzymes Bacterial infections

Key Findings from Research

Potency and Selectivity: Methotrexate has a 10-fold higher affinity for human DHFR compared to aminopterin but lower than pemetrexed, which also inhibits thymidylate synthase . Pemetrexed’s polyglutamation enhances intracellular retention, making it more effective in solid tumors than methotrexate .

Toxicity Profile: Methotrexate’s methyl group at N10 reduces non-specific binding, lowering hepatotoxicity compared to aminopterin . Raltitrexed avoids DHFR-related myelosuppression but carries a risk of severe diarrhea due to thymidylate synthase inhibition .

Pharmacokinetics :

  • Methotrexate has poor oral bioavailability (≈60%), necessitating high doses or parenteral administration. Pemetrexed achieves >90% bioavailability via the reduced folate carrier .

Limitations and Contradictions in Evidence

  • lists compounds with unclear nomenclature (e.g., “JuMeTHIKapOaMHI”), which may represent methylated analogs or structural isomers. However, insufficient data on their pharmacological relevance limits direct comparison.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.